molecular formula C12H12BrNO2 B15063581 (7-Bromo-2,5-dimethyl-1h-indol-3-yl)acetic acid CAS No. 5435-39-2

(7-Bromo-2,5-dimethyl-1h-indol-3-yl)acetic acid

Cat. No.: B15063581
CAS No.: 5435-39-2
M. Wt: 282.13 g/mol
InChI Key: XQOBDOFNCDJFHY-UHFFFAOYSA-N
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Description

2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound, characterized by the presence of a bromine atom and two methyl groups on the indole ring, has garnered interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid typically involves the bromination of 2,5-dimethylindole followed by carboxylation The process begins with the selective bromination of 2,5-dimethylindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of dehalogenated indole derivatives.

    Substitution: Formation of azido or thiol-substituted indole derivatives.

Scientific Research Applications

2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the bromine and methyl groups.

    7-bromoindole: A simpler brominated indole derivative without the acetic acid moiety.

    2,5-dimethylindole: The parent compound without the bromine and acetic acid groups.

Uniqueness

2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid is unique due to the combination of bromine, methyl, and acetic acid groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

5435-39-2

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C12H12BrNO2/c1-6-3-9-8(5-11(15)16)7(2)14-12(9)10(13)4-6/h3-4,14H,5H2,1-2H3,(H,15,16)

InChI Key

XQOBDOFNCDJFHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=C2CC(=O)O)C

Origin of Product

United States

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